N-(3-Ethoxy-5-methylphenyl)propanamide
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Overview
Description
N-(3-Ethoxy-5-methylphenyl)propanamide: is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes an ethoxy group and a methyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxy-5-methylphenyl)propanamide typically involves the reaction of 3-ethoxy-5-methylbenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-Ethoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3-Ethoxy-5-methylphenyl)propanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Ethoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets, although detailed pathways are not well-documented. The compound may interact with enzymes or receptors, leading to various biochemical effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- N-(3-Methoxy-5-methylphenyl)propanamide
- N-(3-Ethoxy-4-methylphenyl)propanamide
- N-(3-Ethoxy-5-chlorophenyl)propanamide
Comparison: N-(3-Ethoxy-5-methylphenyl)propanamide is unique due to the presence of both an ethoxy group and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-ethoxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C12H17NO2/c1-4-12(14)13-10-6-9(3)7-11(8-10)15-5-2/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
LGDLLBTXHRUBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)C)OCC |
Origin of Product |
United States |
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